Calculated Lipophilicity (XLogP3) Comparison: Ethyl Ester vs. Methyl Ester Homolog
For partitioning-driven applications, the choice of ester directly controls lipophilicity. Ethyl 3-amino-2,6-dimethylbenzoate has a consistently higher calculated XLogP3 value of 2.2, compared to its methyl ester homolog, methyl 3-amino-2,6-dimethylbenzoate, which yields an XLogP3 of 1.8 [1][2]. This difference of 0.4 log units represents a ~2.5-fold increase in relative lipophilicity based on the Hansch equation, directly influencing membrane permeability or solvent extraction behavior.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 (unitless) |
| Comparator Or Baseline | Methyl 3-amino-2,6-dimethylbenzoate: 1.8 (unitless) |
| Quantified Difference | ΔXLogP3 = +0.4 (approximately 2.5× greater lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, consistent data source |
Why This Matters
This quantifiable lipophilicity difference allows procurement for projects requiring higher logP without altering the core aromatic amine pharmacophore or steric environment.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 129915104, Ethyl 3-amino-2,6-dimethylbenzoate. Computed XLogP3-AA: 2.2. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 129915104. Methyl 3-amino-2,6-dimethylbenzoate. Computed XLogP3-AA: 1.8. View Source
